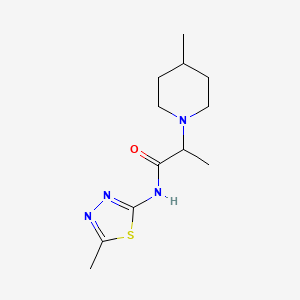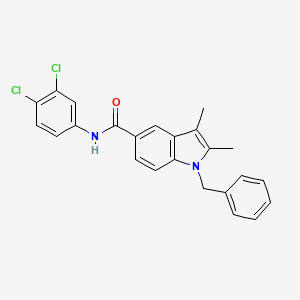
N-benzyl-N'-cyclohexylethanediamide
Vue d'ensemble
Description
N-benzyl-N'-cyclohexylethanediamide, also known as Bicuculline, is a potent antagonist of the GABA-A receptor. It is a white crystalline powder that is sparingly soluble in water and soluble in ethanol. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system.
Mécanisme D'action
N-benzyl-N'-cyclohexylethanediamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models of epilepsy. It has also been shown to increase anxiety-like behavior in rodents. This compound has been used to study the role of GABA-A receptors in the development of drug tolerance and withdrawal.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-cyclohexylethanediamide is a potent antagonist of the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in the central nervous system. However, it is important to note that this compound is not selective for GABA-A receptors and can also bind to other receptors. This can lead to off-target effects and limit the interpretation of results.
Orientations Futures
1. Development of more selective GABA-A receptor antagonists that can be used to study the role of specific receptor subtypes.
2. Investigation of the role of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy and anxiety disorders.
3. Further exploration of the biochemical and physiological effects of GABA-A receptor antagonists.
4. Development of new methods for synthesizing N-benzyl-N'-cyclohexylethanediamide with improved yields and purity.
5. Investigation of the potential therapeutic applications of this compound and related compounds.
Applications De Recherche Scientifique
N-benzyl-N'-cyclohexylethanediamide is widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It is used to block the inhibitory effects of GABA-A receptors, allowing researchers to study the excitatory effects of other neurotransmitters. This compound is also used to induce seizures in animal models of epilepsy.
Propriétés
IUPAC Name |
N-benzyl-N'-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(16-11-12-7-3-1-4-8-12)15(19)17-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBSALKWXYRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)


![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4651199.png)
![N-{4-[5-({2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B4651200.png)

![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)
![5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4651216.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)



![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)